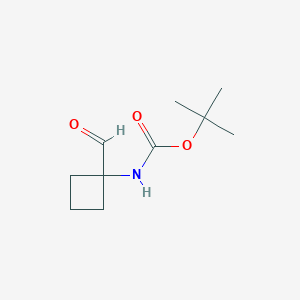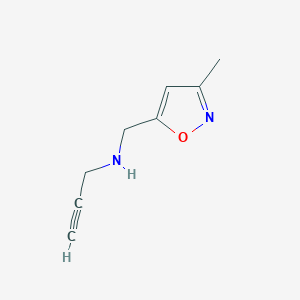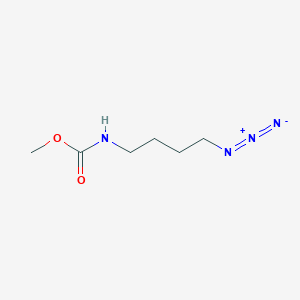
2-Fluoro-5-methoxybenzyl alcohol
Descripción general
Descripción
2-Fluoro-5-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-5-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol . The reaction typically occurs under mild conditions, with the aldehyde being dissolved in an appropriate solvent like ethanol or methanol, followed by the gradual addition of the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-fluoro-5-methoxybenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methoxybenzyl alcohol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or alcohol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-5-methoxybenzaldehyde.
Reduction: 2-Fluoro-5-methoxybenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methoxybenzyl alcohol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-fluoro-5-methoxybenzyl alcohol largely depends on its chemical reactivity and the specific context in which it is used. For instance, in biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of alcohols, thereby influencing metabolic pathways . The presence of the fluorine atom can also affect the compound’s binding affinity to certain molecular targets, enhancing its efficacy in pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxybenzyl alcohol:
2-Fluoro-4-methoxybenzyl alcohol: Similar but with the methoxy group at the 4-position, leading to different steric and electronic effects.
Uniqueness
2-Fluoro-5-methoxybenzyl alcohol is unique due to the combined presence of both the fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic properties, making the compound particularly useful in specific synthetic applications and enhancing its potential as a pharmaceutical intermediate .
Propiedades
IUPAC Name |
(2-fluoro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQGAKXUDFXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630275 | |
| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161643-29-4 | |
| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5a-amino-7-phenyl-4,5,5a,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B63046.png)


![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)


![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)





